Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate
CAS No.: 955963-28-7
Cat. No.: VC4782958
Molecular Formula: C9H15N3O2
Molecular Weight: 197.238
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 955963-28-7 |
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Molecular Formula | C9H15N3O2 |
Molecular Weight | 197.238 |
IUPAC Name | ethyl 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetate |
Standard InChI | InChI=1S/C9H15N3O2/c1-4-14-8(13)5-12-7(3)9(10)6(2)11-12/h4-5,10H2,1-3H3 |
Standard InChI Key | ITGWPYTXLOLLJQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)CN1C(=C(C(=N1)C)N)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with an ethyl acetate group (). The 3- and 5-positions are occupied by methyl groups (), while the 4-position features an amino group (). This substitution pattern enhances its electronic and steric properties, influencing reactivity and interaction with biological targets .
Key Structural Features:
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Pyrazole Core: Facilitates hydrogen bonding and π-π interactions.
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Amino Group: Enhances solubility and participation in nucleophilic reactions.
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Ethyl Acetate Moiety: Introduces ester functionality, enabling further derivatization.
Physicochemical Data
The compound’s solubility is inferred to favor polar solvents such as ethanol or DMSO, common for pyrazole derivatives .
Synthesis and Industrial Production
Synthetic Routes
While direct synthesis protocols for Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate are sparingly documented, analogous pyrazole derivatives are typically synthesized via cyclocondensation reactions. A plausible route involves:
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Cyclization: Reacting hydrazine derivatives with β-keto esters to form the pyrazole ring.
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Functionalization: Introducing methyl and amino groups via alkylation and amination .
Example reaction:
This method aligns with industrial practices for similar heterocycles, emphasizing catalytic efficiency and yield optimization .
Industrial Scalability
Industrial production may employ continuous flow reactors to enhance reaction control and throughput. Green chemistry principles, such as using biodegradable solvents (e.g., ethanol), are increasingly adopted to minimize environmental impact .
Biological and Pharmacological Activities
Anti-inflammatory Activity
The amino and methyl substituents may modulate NF-κB and AP-1 signaling pathways, key regulators of inflammation. For instance, similar compounds show dose-dependent inhibition of LPS-induced inflammatory responses .
Antimicrobial Applications
Pyrazole-based analogs demonstrate broad-spectrum activity against bacterial and fungal strains. The amino group’s nucleophilic character likely enhances interactions with microbial enzymes .
Comparative Analysis with Analogous Compounds
To contextualize its uniqueness, Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is compared to related pyrazole derivatives:
Compound | Structural Differences | Biological Profile |
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Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate | Methyl at 5-position only | Lower metabolic stability |
3,5-Dimethyl-1H-pyrazol-4-amine | Lacks acetate moiety | Enhanced solubility, reduced potency |
The dual methyl substitution at 3- and 5-positions in the target compound confers steric hindrance, potentially improving binding specificity .
Hazard Code | Risk Statement | Precautionary Measures |
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H302 | Harmful if swallowed | Avoid ingestion |
H315 | Causes skin irritation | Use protective gloves |
H319 | Causes serious eye irritation | Wear eye protection |
H335 | May cause respiratory irritation | Use in well-ventilated areas |
Data from analogous compounds suggest prudent handling to mitigate risks .
Applications in Scientific Research
Medicinal Chemistry
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Drug Development: Serves as a scaffold for kinase inhibitors and anti-inflammatory agents.
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Structure-Activity Relationship (SAR) Studies: Modifications at the acetate group explore potency and selectivity .
Materials Science
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Coordination Polymers: Pyrazole’s nitrogen atoms facilitate metal-ligand interactions, useful in catalysis .
Future Directions and Recommendations
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Mechanistic Studies: Elucidate molecular targets and pathways using proteomics and crystallography.
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Derivatization: Explore halogenated or sulfonated analogs to enhance bioavailability.
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Toxicological Profiling: Conduct in vivo studies to assess chronic toxicity and pharmacokinetics.
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